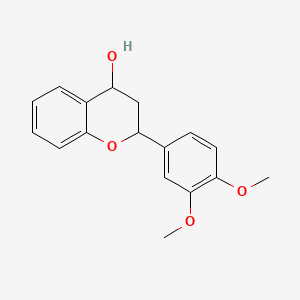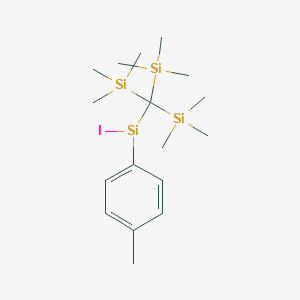![molecular formula C23H36O3Sn B14314024 Tricyclohexyl[(furan-2-carbonyl)oxy]stannane CAS No. 108861-98-9](/img/structure/B14314024.png)
Tricyclohexyl[(furan-2-carbonyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclohexyl[(furan-2-carbonyl)oxy]stannane is an organotin compound characterized by the presence of a furan-2-carbonyl group attached to a tricyclohexylstannane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tricyclohexyl[(furan-2-carbonyl)oxy]stannane typically involves the reaction of tricyclohexyltin chloride with furan-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction scheme is as follows:
(C6H11)3SnCl+C4H3OCOOH→(C6H11)3SnOCOC4H3+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Tricyclohexyl[(furan-2-carbonyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The organotin moiety can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the organotin moiety under mild conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-methanol derivatives.
Substitution: Various organotin-substituted products.
Aplicaciones Científicas De Investigación
Tricyclohexyl[(furan-2-carbonyl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of tricyclohexyl[(furan-2-carbonyl)oxy]stannane involves its interaction with molecular targets through the organotin moiety. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Tricyclohexylstannane: Lacks the furan-2-carbonyl group, making it less versatile in terms of chemical reactivity.
Furan-2-carboxylic acid derivatives: Do not contain the organotin moiety, limiting their applications in organometallic chemistry.
Uniqueness: Tricyclohexyl[(furan-2-carbonyl)oxy]stannane is unique due to the combination of the organotin moiety and the furan-2-carbonyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
108861-98-9 |
|---|---|
Fórmula molecular |
C23H36O3Sn |
Peso molecular |
479.2 g/mol |
Nombre IUPAC |
tricyclohexylstannyl furan-2-carboxylate |
InChI |
InChI=1S/3C6H11.C5H4O3.Sn/c3*1-2-4-6-5-3-1;6-5(7)4-2-1-3-8-4;/h3*1H,2-6H2;1-3H,(H,6,7);/q;;;;+1/p-1 |
Clave InChI |
NMAFESFDOSYBRO-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)
![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)










